N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-6-10-19(17(16)2)21-20(24)15-22-11-13-23(14-12-22)18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMSJZTZEVVTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-phenylpiperazine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2,3-dimethylphenyl)-1-phenylpiperazine.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperazine moieties, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.
Major Products Formed
The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms of the compound, or substituted analogs with various functional groups.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Piperazine-Acetamide Derivatives
Piperazine-acetamide derivatives are widely studied for their anticonvulsant and neuroactive properties. Key analogs include:
Key Observations :
Benzamide/Sulfonamide Derivatives with Dimethylphenyl Groups
Compounds featuring dimethylphenyl groups linked to benzamide or sulfonamide cores exhibit urease inhibition and pesticidal activity:
Key Observations :
Agrochemical Acetamide Analogs
Several chloroacetamides in pesticide chemistry share structural motifs with the target compound:
Biological Activity
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound belonging to the class of piperazine derivatives. Its potential pharmacological properties have garnered interest in medicinal chemistry, particularly for its biological activity related to neurological disorders.
Chemical Structure and Synthesis
The compound's structure features a piperazine ring substituted with a phenyl group and an acetamide moiety attached to a dimethylphenyl group. The synthesis typically involves:
- Formation of the Piperazine Derivative : Reaction of 1-phenylpiperazine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
- Acetylation : The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield the final product.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study synthesized various analogs and evaluated their efficacy in animal models of epilepsy. Notably, compounds were designed based on previously established anticonvulsant active pyrrolidine derivatives, showing promising results in terms of protection against seizures .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | Efficacy (MES Test) |
|---|---|---|
| 12 | 100 | Effective |
| 13 | 100 | Effective |
| 13 | 300 | Effective |
| Other | 100 | Devoid of activity |
The mechanism by which this compound exerts its effects involves binding to specific neurotransmitter receptors. This binding can modulate receptor activity, leading to alterations in cellular signaling pathways associated with seizure activity and other neurological functions.
Case Studies
- Study on Anticonvulsant Properties : A comprehensive evaluation was conducted on twenty-two new derivatives of this compound. The study revealed that certain modifications in the chemical structure significantly enhanced anticonvulsant efficacy, particularly in models simulating generalized tonic-clonic seizures .
- Pharmacological Profile : Another investigation focused on the pharmacological profile of piperazine derivatives, including this compound. Results indicated that these compounds could serve as potential therapeutic agents not only for epilepsy but also for other conditions related to neurotransmitter dysregulation .
Future Directions and Applications
The ongoing research into this compound suggests several potential applications:
- Neurological Disorders : Further studies are warranted to explore its efficacy in treating other neurological conditions such as anxiety and depression.
- Drug Development : The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new drugs targeting various neuropsychiatric disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chloroacetamide derivatives and 4-phenylpiperazine. Key steps include refluxing in aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., K₂CO₃) to facilitate amine-alkylation. Optimization involves controlling stoichiometry (1:1.2 molar ratio of chloroacetamide to piperazine) and reaction time (12–24 hrs) to minimize by-products like unreacted piperazine or dimerization . Purity is enhanced via recrystallization from ethanol/water mixtures, as demonstrated for structurally similar N-phenylpiperazine acetamides .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry. Key signals include the piperazine N–CH₂ (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~165–170 ppm) .
- ESI-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 365.2 for C₂₀H₂₄N₃O) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Q. What preliminary biological screening assays are relevant for evaluating its pharmacological potential?
- Methodological Answer : Anticonvulsant activity is assessed via maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models. For receptor profiling, radioligand binding assays (e.g., TRPC3/6/7 channels) identify mechanistic targets, as seen in structurally related piperazine acetamides . Dose-response curves (0.1–100 µM) in HEK293 cells expressing recombinant channels are recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?
- Methodological Answer :
- Piperazine Substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances TRPC channel activation efficacy (EC₅₀ reduction by ~40% vs. phenyl) .
- Acetamide Modifications : Methylation at the 2,3-dimethylphenyl group improves metabolic stability, as shown in analogs with 90% plasma stability after 60 mins in vitro .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate steric/electronic parameters (e.g., logP, polar surface area) with anticonvulsant ED₅₀ values .
Q. What strategies resolve contradictions in reported biological activities across similar derivatives?
- Methodological Answer : Discrepancies in TRPC activation (e.g., PPZ2 vs. PPZ1 in ) arise from assay conditions (e.g., Ca²⁺ flux vs. patch-clamp). Standardize protocols:
- Use FLIPR assays for high-throughput Ca²⁺ imaging with uniform cell lines (HEK293-TRPC3/6/7).
- Validate selectivity via counter-screens against unrelated ion channels (e.g., Nav1.7, Kv7.2) .
Q. How can crystallographic data address challenges in conformational analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves torsional angles between the phenylpiperazine and acetamide moieties. For example, nitro group torsion angles in N-(4-chloro-2-nitrophenyl) analogs reveal planar deviations (±15–20°), impacting receptor binding . Refinement protocols (SHELXL) with H-atom riding models improve accuracy .
Q. What advanced analytical methods quantify trace impurities in synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
